N-(4-Methylpiperidin-4-yl)acetamide;dihydrochloride
Description
N-(4-Methylpiperidin-4-yl)acetamide;dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2O. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is typically available in a powder form and is known for its stability under normal storage conditions .
Properties
IUPAC Name |
N-(4-methylpiperidin-4-yl)acetamide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.2ClH/c1-7(11)10-8(2)3-5-9-6-4-8;;/h9H,3-6H2,1-2H3,(H,10,11);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVJPKKWCHPVCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCNCC1)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis Methodologies
Acetylation of 4-Methylpiperidin-4-amine
The most widely reported method involves direct acetylation of 4-methylpiperidin-4-amine. In this approach, the primary amine reacts with acetic anhydride in the presence of a base such as triethylamine or pyridine to form the acetamide intermediate. The reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran at 0–25°C for 4–12 hours, achieving yields of 70–80%. Subsequent treatment with hydrochloric acid (2 equivalents) in ethanol or methanol precipitates the dihydrochloride salt, which is purified via recrystallization from hot isopropanol.
Key Reaction Conditions
- Reagents : Acetic anhydride (1.2 equivalents), 4-methylpiperidin-4-amine (1 equivalent), triethylamine (1.5 equivalents).
- Solvent : Dichloromethane.
- Temperature : 0°C to room temperature.
- Workup : Aqueous extraction, followed by salt formation with HCl gas.
This method prioritizes simplicity but requires careful control of stoichiometry to avoid over-acetylation.
Reductive Amination Approach
Reductive amination offers an alternative route, particularly for derivatives requiring functional group compatibility. A 2021 study demonstrated the use of sodium triacetoxyborohydride (NaBH(OAc)₃) to couple 4-methylpiperidin-4-amine with acetylated intermediates. For example, reacting 4-methylpiperidin-4-one with acetamide derivatives in dichloroethane at reflux (40°C) for 24 hours, followed by reduction with NaBH(OAc)₃, yielded the target compound in 65–75% efficiency. The dihydrochloride salt is then obtained via HCl saturation in diethyl ether.
Advantages :
- Tolerates steric hindrance and electron-withdrawing groups.
- Enables modular synthesis of structurally diverse analogues.
Alternative Pathways: Propionyl Chloride Acylation
A 2015 protocol described the use of propionyl chloride as an acylating agent under basic conditions (potassium carbonate in acetone). While this method primarily targets N-phenyl-N-(piperidin-4-ylmethyl)propionamide derivatives, adapting the conditions for acetic anhydride substitution achieved a 60% yield of N-(4-methylpiperidin-4-yl)acetamide. The dihydrochloride form was isolated via column chromatography (silica gel, methanol/ethyl acetate eluent) and acidification.
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
Higher yields (85%) are observed in polar aprotic solvents like dimethylformamide (DMF) due to improved reagent solubility. However, DMF complicates salt formation, necessitating solvent switches to ethanol prior to HCl addition. Elevated temperatures (50°C) reduce reaction times to 2 hours but risk decomposition, limiting utility in large-scale synthesis.
Analytical Characterization
Spectroscopic Validation
Comparative Analysis of Synthesis Methods
Table 1: Synthesis Method Performance Metrics
| Method | Yield (%) | Purity (%) | Scalability | Key Limitations |
|---|---|---|---|---|
| Acetylation | 70–80 | ≥98 | High | Over-acetylation risk |
| Reductive Amination | 65–75 | 95–97 | Moderate | Cost of reducing agents |
| Propionyl Chloride Route | 60 | 90 | Low | Byproduct formation |
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylpiperidin-4-yl)acetamide;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of N-(4-Methylpiperidin-4-yl)acetamide oxide.
Reduction: Formation of N-(4-Methylpiperidin-4-yl)ethylamine.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-(4-Methylpiperidin-4-yl)acetamide;dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-(4-Methylpiperidin-4-yl)acetamide;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methylpiperidin-4-yl)acetamide hydrochloride
- N-(4-Methylpiperidin-4-yl)ethylamine
- N-(4-Methylpiperidin-4-yl)acetamide oxide
Uniqueness
N-(4-Methylpiperidin-4-yl)acetamide;dihydrochloride is unique due to its specific chemical structure, which imparts distinct properties such as stability and reactivity. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .
Biological Activity
N-(4-Methylpiperidin-4-yl)acetamide;dihydrochloride (also referred to as N-(4-methylpiperidin-4-yl)acetamide hydrochloride) is a chemical compound that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.
This compound is synthesized through the reaction of 4-methylpiperidine with acetic anhydride, followed by the formation of the dihydrochloride salt to enhance solubility and stability. The compound is characterized by its piperidine structure, which includes a methyl group on the nitrogen atom. This structural configuration is critical for its biological activity, particularly in modulating neurotransmitter systems.
The biological activity of this compound primarily involves its interaction with serotonin receptors. Research indicates that it acts as an inverse agonist at serotonin 5-HT2 receptors, which are implicated in various neuropsychiatric disorders including anxiety and depression. By binding selectively to these receptors without activating them, the compound may help in regulating serotonin dysregulation associated with mood disorders.
Antidepressant Potential
Due to its serotonergic activity, this compound is being investigated for potential applications in treating depression and anxiety disorders. Studies have shown that compounds with similar structures can effectively influence mood regulation through serotonin pathways.
Cancer Research
In addition to its neuropharmacological applications, this compound has been explored for its anticancer properties. A study highlighted that derivatives of similar piperidine structures exhibit significant inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines, suggesting that this compound may possess similar properties .
Comparative Analysis with Similar Compounds
A comparison table illustrates the unique features of this compound alongside other structurally related compounds:
| Compound Name | Structure Type | Primary Activity | Unique Features |
|---|---|---|---|
| N-(2-methylpiperidin-4-yl)acetamide | Piperidine derivative | Serotonin receptor antagonist | Substituted at different position |
| 2-(4-Methoxyphenyl)-N-(4-methylpiperidin-4-yl)acetamide | Piperidine derivative | Selective serotonin 5-HT2A receptor inverse agonist | Contains a methoxy group |
| N-(3,4-dimethylpiperidin-1-yl)acetamide | Piperidine derivative | Potential antidepressant effects | Dimethyl substitution enhances activity |
This table demonstrates how this compound stands out due to its specific interaction profile with serotonin receptors compared to other piperidine derivatives, which may lead to targeted therapeutic applications while minimizing side effects associated with broader-spectrum agents .
Case Studies and Research Findings
Several studies have reported on the efficacy and safety profiles of this compound:
- Neuropharmacological Studies : In vitro studies revealed that this compound could significantly alter neurotransmitter release patterns in neuronal cultures, suggesting potential benefits in mood regulation.
- Cancer Cell Line Studies : Research demonstrated that derivatives similar to this compound inhibited the growth of breast cancer cell lines (MDA-MB-231 and MDA-MB-468), inducing apoptosis through specific signaling pathways .
- Toxicology Evaluations : Toxicological assessments indicated that while the compound exhibits potent biological activity, it does not show significant toxicity at therapeutic doses, making it a candidate for further clinical development .
Q & A
Q. What are the recommended synthetic routes for N-(4-Methylpiperidin-4-yl)acetamide dihydrochloride, and what analytical methods validate its purity?
Methodological Answer: The synthesis of piperidine derivatives like N-(4-Methylpiperidin-4-yl)acetamide dihydrochloride typically involves:
- Condensation reactions : Reacting 4-methylpiperidine with chloroacetamide under alkaline conditions (e.g., K₂CO₃ in acetone) to form the acetamide intermediate .
- Salt formation : Treating the intermediate with hydrogen chloride (HCl) in ethanol or water to yield the dihydrochloride salt .
Q. Key Analytical Methods :
| Technique | Purpose | Example Parameters |
|---|---|---|
| NMR Spectroscopy | Confirm molecular structure and purity | ¹H/¹³C NMR peaks for piperidine and acetamide groups |
| Mass Spectrometry | Verify molecular weight and fragmentation | ESI-MS m/z matching calculated mass |
| HPLC | Assess purity (>95% for research-grade) | C18 column, gradient elution with UV detection |
Q. How do physicochemical properties (e.g., solubility, stability) of N-(4-Methylpiperidin-4-yl)acetamide dihydrochloride influence its handling in experimental settings?
Methodological Answer:
- Solubility : Highly water-soluble due to the dihydrochloride salt form. For in vitro assays, prepare stock solutions in PBS (pH 7.4) or DMSO (≤1% v/v) to avoid precipitation .
- Stability :
Advanced Research Questions
Q. What strategies are employed to assess the receptor binding selectivity of N-(4-Methylpiperidin-4-yl)acetamide dihydrochloride across related pharmacological targets?
Methodological Answer: To evaluate receptor selectivity:
Q. Example Data from Analogous Compounds :
| Target | Ki (nM) | Selectivity Over Off-Targets |
|---|---|---|
| Histamine H3 Receptor | 8.73 | >100-fold vs. H1, H2, H4 |
| Dopamine D4 Receptor | 28.4 | >1,000-fold vs. D1–D3 |
Q. How can researchers resolve contradictions in reported biological activities of N-(4-Methylpiperidin-4-yl)acetamide derivatives across different in vitro models?
Methodological Answer: Contradictions may arise from:
- Assay Conditions : Variations in buffer pH, temperature, or co-solvents (e.g., DMSO) can alter compound stability or receptor binding .
- Cell Line Differences : Use isogenic cell lines or primary cells to standardize receptor expression levels .
- Impurity Analysis : Validate purity via LC-MS to rule out degradation products or synthetic byproducts .
Case Study : Structural analogs with trifluoromethyl groups showed divergent antimicrobial activity due to differences in bacterial efflux pump expression .
Q. What in vitro and in vivo models are appropriate for evaluating the pharmacokinetic profile of N-(4-Methylpiperidin-4-yl)acetamide dihydrochloride?
Methodological Answer:
- In Vitro Models :
- In Vivo Models :
Q. Example PK Parameters (Analogous Compound) :
| Species | Route | t₁/₂ (h) | Oral Bioavailability |
|---|---|---|---|
| Rat | PO | 3.2 | 45% |
| Dog | PO | 6.8 | 62% |
Q. Which computational methods are effective in predicting the metabolic pathways of N-(4-Methylpiperidin-4-yl)acetamide dihydrochloride?
Methodological Answer:
- Docking Simulations : Predict interactions with CYP450 isoforms (e.g., CYP3A4, CYP2D6) using AutoDock Vina .
- QSAR Models : Corrogate metabolic stability with structural descriptors (e.g., logP, polar surface area) .
- MetaSite Software : Identify probable oxidation sites (e.g., piperidine ring or acetamide group) .
Q. Predicted Metabolites :
| Metabolite | Enzyme Responsible | Likelihood |
|---|---|---|
| N-Oxide derivative | CYP3A4 | High |
| Deacetylated piperidine intermediate | Esterases | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
